

1H NMR and 13C NMR of 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

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Compound of Interest

Compound Name:	2,4-Dimethyl-3-cyclohexenecarboxaldehyde
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An In-depth Technical Guide to the ^1H and ^{13}C NMR Spectroscopy of **2,4-Dimethyl-3-cyclohexenecarboxaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy of **2,4-Dimethyl-3-cyclohexenecarboxaldehyde**, a key intermediate and fragrance component.^{[1][2]} Synthesized via a Diels-Alder reaction, this compound typically exists as a mixture of cis- and trans-diastereomers, which presents unique challenges and opportunities for spectroscopic characterization.^[3] This document details the fundamental NMR principles applicable to substituted cyclohexenes, provides a validated experimental protocol for data acquisition, and offers an in-depth interpretation of the resulting 1D and 2D NMR spectra. The causality behind chemical shifts, coupling constants, and the application of advanced techniques like COSY and HSQC for unambiguous structural elucidation are discussed, targeting researchers and professionals in chemical synthesis and analysis.

Introduction: The Structural Complexity of a Fragrance Aldehyde

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, known by trade names such as Triplal® or Cyclal C, is a widely used ingredient in the fragrance industry, prized for its strong, green, and

citrus-like aroma.^{[1][2]} Its molecular framework is constructed through a [4+2] cycloaddition (Diels-Alder reaction) between 2-methyl-1,3-pentadiene and acrolein.^{[1][3]} This synthesis inherently generates two adjacent stereocenters at the C1 and C2 positions of the cyclohexene ring, leading to the formation of a diastereomeric mixture, typically with a cis-to-trans ratio of approximately 80:20.^[3]

The presence of these diastereomers, coupled with the conformational flexibility of the six-membered ring and the electronic effects of the alkene and aldehyde functionalities, creates a complex and information-rich NMR profile. NMR spectroscopy is the definitive analytical tool for probing this complexity, enabling not only the confirmation of the chemical structure but also the determination of the relative stereochemistry of the substituents, which is crucial for understanding structure-activity relationships in fields like olfaction and drug development.

Theoretical Framework: Key NMR Principles for Substituted Cyclohexenes

A robust interpretation of the NMR spectra of **2,4-Dimethyl-3-cyclohexenecarboxaldehyde** requires an understanding of several key principles that govern the chemical environment of its nuclei.

- The Aldehyde Moiety: The aldehyde proton (-CHO) is one of the most diagnostically useful signals in the ¹H NMR spectrum. Its resonance appears in a distinct downfield region, typically between 9 and 10 ppm, due to the significant deshielding effect of the carbonyl group's magnetic anisotropy.^{[4][5][6]} Similarly, the aldehyde carbonyl carbon exhibits a characteristic chemical shift in the ¹³C NMR spectrum, resonating between 190 and 215 ppm.^{[6][7]}
- The Cyclohexene Ring:
 - Olefinic Signals: The sp²-hybridized protons and carbons of the double bond have characteristic chemical shifts. The olefinic proton (C3-H) is expected around 5.0-6.0 ppm.^{[8][9]} In the ¹³C spectrum, the alkene carbons appear in the 120-140 ppm range.^[10]
 - Aliphatic Signals: Protons on the saturated portion of the ring (C1, C2, C5, C6) reside in the more crowded 1.0-2.7 ppm region.^{[11][12]} Their precise shifts are dictated by their proximity to the electron-withdrawing aldehyde, the double bond, and the methyl groups.

- Diastereotopicity: Due to the chiral centers at C1 and C2, the two protons of the C5 and C6 methylene groups are diastereotopic.[13] This means they are chemically non-equivalent and will have different chemical shifts and can exhibit coupling to each other (geminal coupling). This non-equivalence is a direct consequence of the molecule's lack of a plane of symmetry.[13]
- Stereochemical Influence: The relative cis/trans orientation of the C1-aldehyde and C2-methyl groups profoundly impacts the coupling constants (3J) between H1 and H2. Based on the Karplus relationship, the dihedral angle between these protons will differ in each isomer, leading to distinct $^3J(H,H)$ values that can be used to assign the stereochemistry.[14] The major isomer's spectrum will be accompanied by a second, less intense set of signals corresponding to the minor diastereomer.

Experimental Protocol: High-Resolution NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring high-quality NMR data suitable for full structural elucidation.

A. Sample Preparation

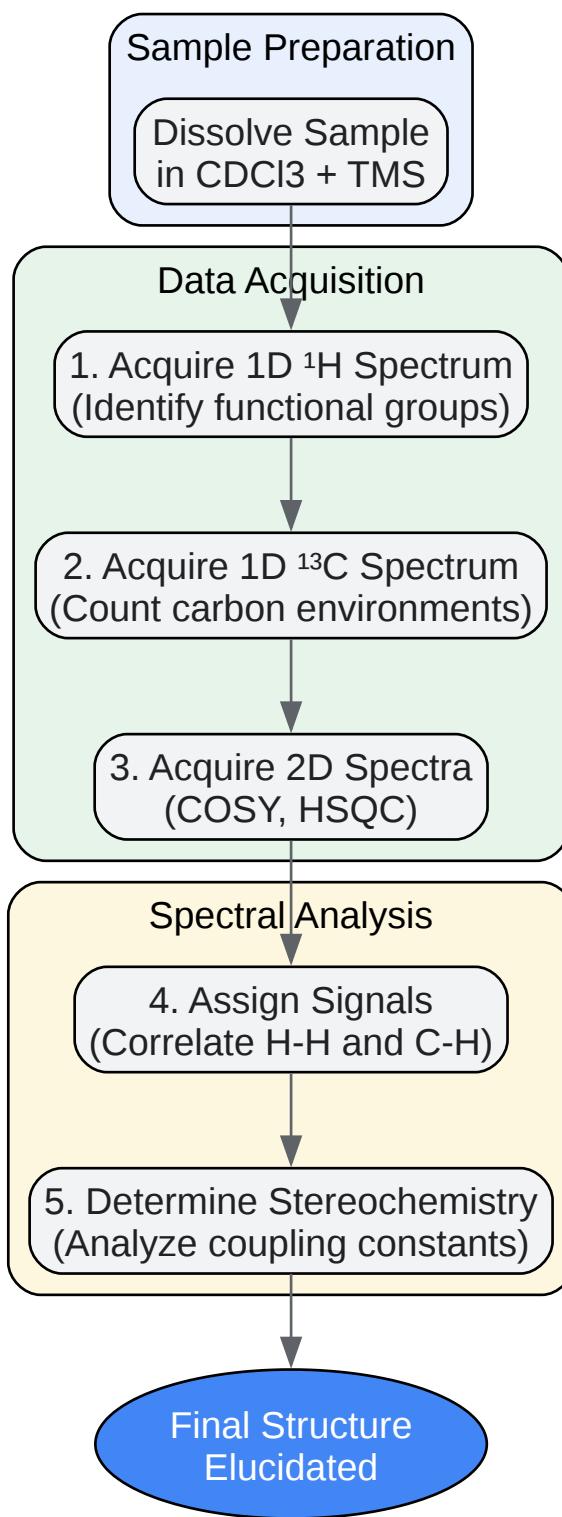
- Accurately weigh approximately 10-15 mg of **2,4-Dimethyl-3-cyclohexenecarboxaldehyde**.
- Dissolve the sample in ~0.6 mL of deuterated chloroform ($CDCl_3$). $CDCl_3$ is a common choice as it is an excellent solvent for this compound and its residual proton signal ($\delta \approx 7.26$ ppm) and carbon triplet ($\delta \approx 77.16$ ppm) are well-established references.[8][10]
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm for both 1H and ^{13}C).
- Transfer the solution to a 5 mm NMR tube.

B. Spectrometer Setup and Data Acquisition

- Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for sufficient signal dispersion, especially in the aliphatic region of the 1H spectrum.

- ^1H NMR:
 - Pulse Program: Standard single-pulse (zg30).
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-32, to achieve a good signal-to-noise ratio.
- $^{13}\text{C}\{^1\text{H}\}$ NMR:
 - Pulse Program: Standard proton-decoupled (zgpg30).
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 512-1024, due to the low natural abundance of ^{13}C .
- 2D Experiments (COSY & HSQC):
 - Utilize standard library pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3).
 - Optimize spectral widths in both dimensions to cover all relevant signals.
 - Acquire a sufficient number of increments in the indirect dimension (e.g., 256-512) to ensure good resolution.

Workflow for NMR Structural Elucidation

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Caption: A standard workflow for the complete structural and stereochemical assignment of a molecule using NMR spectroscopy.

Spectral Analysis and Interpretation

The following analysis focuses on the major (cis) diastereomer, while acknowledging that a minor set of peaks from the trans isomer will also be present.

¹H NMR Spectrum

The ¹H NMR spectrum provides the initial blueprint of the proton framework.

- δ 9.5 - 9.7 ppm (Aldehydic Proton, H-CHO): A signal in this region, likely a doublet, is the unmistakable signature of the aldehyde proton.[5][6][15] Its multiplicity arises from coupling to the proton on C1.
- δ 5.2 - 5.4 ppm (Olefinic Proton, H-3): A broad singlet or narrow multiplet corresponds to the vinyl proton on the C3=C4 double bond. Its broadening is due to smaller long-range couplings with the allylic protons.[3][8]
- δ 2.2 - 2.6 ppm (Protons at C1 and C2): These methine protons are in a complex chemical environment, adjacent to stereocenters and electron-withdrawing groups. They will appear as complex multiplets. A 2D COSY experiment is essential to differentiate them.
- δ 1.5 - 2.2 ppm (Methylene Protons, H-5 and H-6): The four protons on C5 and C6 resonate in this crowded upfield region. As they are diastereotopic, they will appear as four distinct multiplets.
- δ 1.6 - 1.7 ppm (Vinylic Methyl Protons, C4-CH₃): This methyl group, being attached to the double bond, appears as a singlet or a finely split quartet due to allylic coupling.[3]
- δ 0.9 - 1.1 ppm (Aliphatic Methyl Protons, C2-CH₃): This methyl group is attached to a saturated carbon (C2) and will appear as a doublet due to coupling with the H2 proton.[3][12]

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

- δ 200 - 205 ppm (Carbonyl Carbon, C=O): This quaternary carbon signal is characteristic of an aldehyde and is typically the most downfield resonance.[6][15]

- δ 135 - 140 ppm (Quaternary Olefinic Carbon, C-4): The more substituted carbon of the double bond (C4) appears further downfield than its protonated counterpart.
- δ 120 - 125 ppm (Olefinic Carbon, C-3): The CH carbon of the double bond. Its identity can be confirmed in an HSQC spectrum by its correlation to the proton at δ ~5.3 ppm.[10]
- δ 45 - 55 ppm (Methine Carbon, C-1): This carbon is attached to the electron-withdrawing aldehyde group, shifting it downfield relative to other sp^3 carbons.
- δ 30 - 40 ppm (Methine Carbon, C-2): The carbon bearing the second methyl group.
- δ 20 - 30 ppm (Methylene Carbons, C-5 and C-6): The two saturated methylene carbons of the ring.
- δ 15 - 25 ppm (Methyl Carbons, $-CH_3$): The two methyl carbons will have distinct signals in the most upfield region of the spectrum. The vinylic methyl (C4- CH_3) is typically slightly more downfield than the aliphatic one (C2- CH_3).

The Power of 2D NMR: Unambiguous Assignments

While 1D spectra provide the fundamental data, 2D NMR experiments are indispensable for connecting the signals into a coherent structure.

- COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. Key expected correlations include:
 - The aldehyde proton signal with the H1 signal.
 - The H1 signal with both H2 and the two H6 protons.
 - The H2 signal with H1 and the C2- CH_3 protons.
 - The H5 protons with the H6 protons.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to, providing definitive C-H correlations. It is crucial for:
 - Confirming the assignment of C3 by correlating it to the olefinic H3.

- Assigning the specific ^{13}C signals for C1, C2, C5, and C6 by linking them to their corresponding, and often overlapping, proton signals.
- Assigning the two methyl carbon signals by correlating them to their respective methyl proton signals.

Key COSY Correlations in 2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Caption: Diagram illustrating expected key ^3J (through-bond) correlations in a COSY spectrum for the title compound.

Data Summary

The following table summarizes the expected NMR data for the major cis-diastereomer of **2,4-Dimethyl-3-cyclohexenecarboxaldehyde**. Actual values may vary slightly based on solvent and spectrometer frequency.

Assignment	^1H Chemical Shift (δ , ppm)	^1H Multiplicity	^{13}C Chemical Shift (δ , ppm)
-CHO	~9.6	d	~204
C3-H	~5.3	br s	~123
C4	-	-	~137
C1-H	~2.5	m	~50
C2-H	~2.3	m	~35
C5-H ₂	~1.9 - 2.1	m	~28
C6-H ₂	~1.6 - 1.8	m	~25
C4-CH ₃	~1.65	s	~23
C2-CH ₃	~1.0	d	~18

Conclusion

The NMR spectroscopic characterization of **2,4-Dimethyl-3-cyclohexenecarboxaldehyde** is a prime example of leveraging modern analytical techniques to decipher a complex molecular structure. The distinct signals of the aldehyde and olefinic moieties provide clear starting points for analysis. At the same time, the inherent diastereotopicity and signal crowding in the aliphatic region necessitate the use of two-dimensional experiments like COSY and HSQC for complete and unambiguous assignment. By carefully analyzing chemical shifts, multiplicities, and through-bond correlations, a complete and confident assignment of the structure and its relative stereochemistry can be achieved, providing invaluable insights for quality control, synthetic chemistry, and further research.

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